

"N,N-dimethylhex-5-ynamide" molecular structure

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Compound of Interest

Compound Name: N,N-dimethylhex-5-ynamide

Cat. No.: B15247554

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Technical Guide: N,N-dimethylhex-5-ynamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the molecular structure, expected physicochemical properties, and proposed synthesis of **N,N-dimethylhex-5-ynamide**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of ynamide chemistry and spectroscopic data from analogous structures to provide a predictive characterization. This whitepaper is intended to serve as a foundational resource for researchers interested in the potential applications of this and related molecules in synthetic and medicinal chemistry.

Molecular Structure and Properties

N,N-dimethylhex-5-ynamide is a terminal ynamide characterized by a hexyl chain with a terminal alkyne and a dimethylamide functional group at the nitrogen atom. The presence of the electron-donating nitrogen atom adjacent to the carbon-carbon triple bond significantly polarizes the alkyne, making it a versatile synthetic intermediate.

Molecular Formula: C₈H₁₃NO

Molecular Weight: 139.19 g/mol



CAS Number: 35087-23-1[1]

Structural Diagram

Caption: 2D structure of **N,N-dimethylhex-5-ynamide**.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **N,N-dimethylhex- 5-ynamide**. These values are estimated based on the known properties of similar ynamide structures.

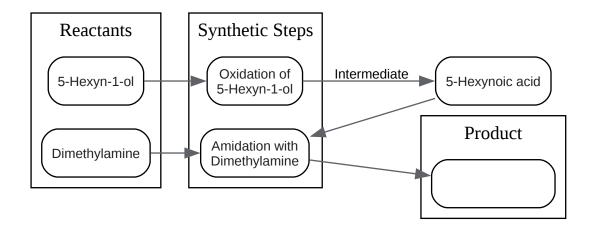
Property	Predicted Value
Boiling Point	~200-220 °C (at 760 mmHg)
Density	~0.9 - 1.0 g/cm ³
Solubility	Soluble in most organic solvents (e.g., THF, DCM, EtOAc). Sparingly soluble in water.
Appearance	Likely a colorless to pale yellow oil.

Proposed Synthesis

While a specific, validated protocol for the synthesis of **N,N-dimethylhex-5-ynamide** is not readily available in the published literature, a general and robust method for the preparation of terminal ynamides involves the copper-catalyzed coupling of a terminal alkyne with an amide. The following proposed synthesis is based on established procedures for analogous compounds.[2][3][4]

Synthetic Workflow





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Caption: Proposed synthetic workflow for **N,N-dimethylhex-5-ynamide**.

Experimental Protocol

Step 1: Oxidation of 5-Hexyn-1-ol to 5-Hexynoic Acid

- To a solution of 5-hexyn-1-ol (1.0 eq) in a suitable solvent such as acetone, add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
- Upon completion, quench the reaction with isopropanol.
- Filter the mixture through a pad of celite and wash with acetone.
- Concentrate the filtrate under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 5-hexynoic acid.

Step 2: Amidation of 5-Hexynoic Acid

Dissolve 5-hexynoic acid (1.0 eq) in dichloromethane (DCM).



- Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base like triethylamine (1.2 eq).
- Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture.
- Stir at room temperature for 12-24 hours.
- · Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture to remove any solid byproducts.
- Wash the filtrate with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain N,N-dimethylhex 5-ynamide.

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for **N,N-dimethylhex-5-ynamide**, based on the analysis of similar ynamide structures.

1H NMR Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 2.9 - 3.1	S	6H	-N(CH ₃) ₂
~ 2.3 - 2.5	t	2H	-CH₂-C≡CH
~ 2.2 - 2.4	t	2H	-C(=O)-CH ₂ -
~ 1.9 - 2.0	t	1H	-C≡CH
~ 1.6 - 1.8	m	2H	-CH2-CH2-CH2-

¹³C NMR Spectroscopy



Chemical Shift (δ, ppm)	Assignment
~ 170 - 175	C=O
~ 80 - 85	-C≡CH
~ 68 - 72	-C≡CH
~ 35 - 40	-N(CH3)2
~ 30 - 35	-CH₂-C≡CH
~ 25 - 30	-C(=O)-CH ₂ -
~ 15 - 20	-CH2-CH2-CH2-

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, sharp	≡C-H stretch
~ 2950	Medium	C-H stretch (aliphatic)
~ 2100	Weak	C≡C stretch
~ 1640	Strong	C=O stretch (amide)

Mass Spectrometry

m/z	Predicted Fragment
139	[M]+
124	[M - CH ₃] ⁺
96	[M - N(CH ₃) ₂] ⁺
72	[C ₄ H ₆ NO] ⁺

Conclusion

N,N-dimethylhex-5-ynamide represents a potentially valuable, yet under-explored, building block in organic synthesis. Its terminal alkyne and amide functionalities offer multiple sites for



chemical modification, suggesting its utility in the construction of more complex molecular architectures. The predictive data and synthetic protocols outlined in this guide are intended to facilitate further research and development involving this and related ynamide compounds. Experimental validation of the proposed synthesis and spectroscopic characterization is a necessary next step to fully elucidate the properties and potential of this molecule.

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